molecular formula C12H7N3O3S B2705217 7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1325305-04-1

7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B2705217
CAS RN: 1325305-04-1
M. Wt: 273.27
InChI Key: LAPLCKBBFGDLPU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aminobenzenesulfonamides . It has a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields a related compound .


Molecular Structure Analysis

The molecular structure of this compound was established based on spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of 5-aryl-3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles and 2-amino-4-aryloxazoles in anhydrous medium produces mixtures of previously described 4,5-diaryl-3-hydroxy-2,2’-bipyridine-6-carbonitriles and 4,5-diaryl-2,2’-bipyridine-6-carbonitriles containing no hydroxy group on C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been determined through various analyses. For instance, its melting point is 236–238 °C (DMF/AcOH). Its 1H NMR (400 MHz, DMSO-d6) is δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH). Its 13C NMR (100 MHz, DMSO-d6) is δ 119.3, 121.6, 127.9, 129.9, 130.4, 136.5, 143.6, 145.7, 151.4, 166.3, 168.7 .

Scientific Research Applications

Fluorescence Origin in Carbon Dots

Research has identified organic fluorophores, such as thiazolo[3,2-a]pyridine derivatives, as the primary sources of fluorescence in carbon dots. These findings are crucial for understanding the fluorescence mechanisms and improving the application of carbon dots in bioimaging and sensing technologies Lei Shi et al., 2016.

Combinatorial Chemistry for Fused Pyridine Derivatives

The Combes-type reaction has been employed to generate a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of this approach in synthesizing a broad range of heterocyclic compounds with potential for further functionalization and application in medicinal chemistry D. Volochnyuk et al., 2010.

Antiallergic Activity of Benzopyrano[2,3-b]pyridines

The synthesis and evaluation of antiallergic activity of benzopyrano[2,3-b]pyridine derivatives have provided insights into the structural requirements for enhanced activity. These studies contribute to the development of new antiallergic agents with improved efficacy A. Nohara et al., 1985.

Synthesis of Oxadiazole and Triazole Derivatives

The synthesis of novel heterocyclic compounds containing the pyranopyridine moiety and their potential hypertensive activity highlight the ongoing research in discovering new therapeutic agents. These studies underscore the importance of heterocyclic chemistry in drug discovery N. Kumar et al., 2007.

Antimicrobial Activity of Triazoles

The preparation of triazoles starting from isonicotinic acid hydrazide and their antimicrobial activity screening exemplify the exploration of new compounds for antimicrobial therapy. This research is part of the broader effort to combat antibiotic resistance through novel drug development Hacer Bayrak et al., 2009.

Mechanism of Action

The N-heterocyclic core of this compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This compound shows potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

properties

IUPAC Name

7-oxo-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-10-6(12(17)18)5-14-9-8(15-19-11(9)10)7-3-1-2-4-13-7/h1-5H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPLCKBBFGDLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC3=C2NC=C(C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

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